![molecular formula C19H16ClN3O4 B2789592 1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 2411313-12-5](/img/structure/B2789592.png)
1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione
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Description
This compound is a complex organic molecule that contains several functional groups. It has a chloro group (Cl), a hydroxy group (OH), an azetidinone group (a type of four-membered lactam), and an imidazolidinedione group (a type of five-membered ring with two carbonyl groups). Each of these groups can confer different properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidinone and imidazolidinedione rings would give the molecule a certain rigidity. The chloro and hydroxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The lactam could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy group and the potential for hydrogen bonding might make the compound soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-4-5-16(24)12(8-13)10-21-11-18(26)23(19(21)27)15-3-1-2-14(9-15)22-7-6-17(22)25/h1-5,8-9,24H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJMUJSHJQVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC(=CC=C2)N3C(=O)CN(C3=O)CC4=C(C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione |
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